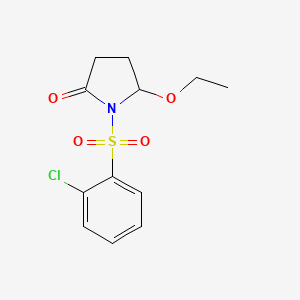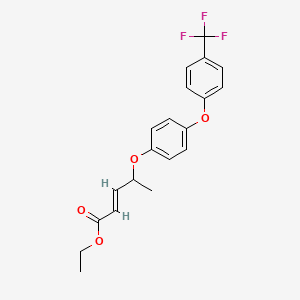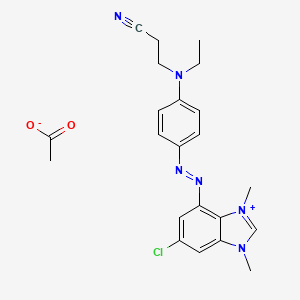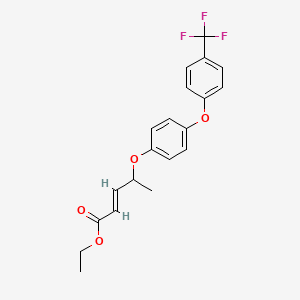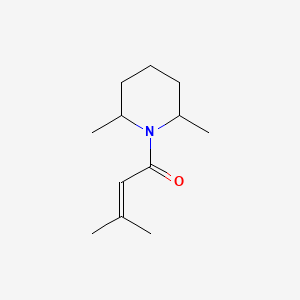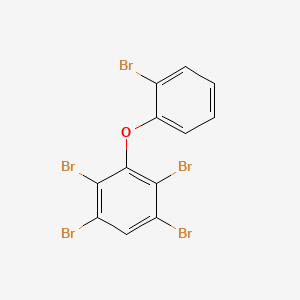
2,2',3,5,6-Pentabromodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,5,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of various materials, making them valuable in a wide range of industrial applications. due to their persistence and potential toxicity, their use has been subject to regulatory scrutiny .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5,6-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods: Industrial production of 2,2’,3,5,6-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,5,6-Pentabromodiphenyl ether primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can include nucleophilic aromatic substitution, where a nucleophile replaces one of the bromine atoms .
Common Reagents and Conditions: Common reagents for these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce hydroxylated derivatives, while reaction with amines can yield aminated products .
Scientific Research Applications
2,2’,3,5,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2,2’,3,5,6-Pentabromodiphenyl ether involves its interaction with biological molecules, particularly proteins and enzymes. It can bind to hormone receptors, disrupting normal hormonal functions and leading to endocrine disruption. Additionally, it can interfere with cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Comparison: 2,2’,3,5,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its reactivity and biological effects. Compared to other PBDEs, it may exhibit different toxicological profiles and environmental persistence .
Properties
CAS No. |
446254-60-0 |
|---|---|
Molecular Formula |
C12H5Br5O |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-(2-bromophenoxy)benzene |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-1-2-4-9(6)18-12-10(16)7(14)5-8(15)11(12)17/h1-5H |
InChI Key |
BRTPVPJQMWLDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


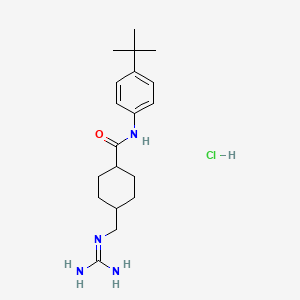
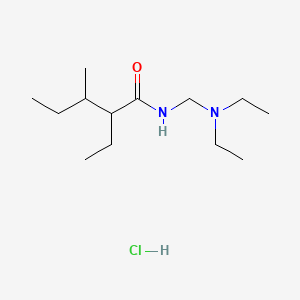


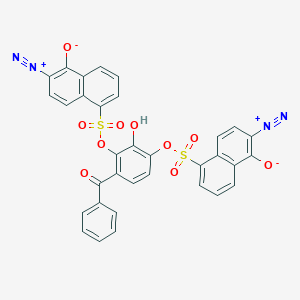
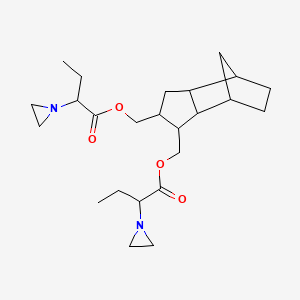
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)

